Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Description

Structural Identification and Nomenclature

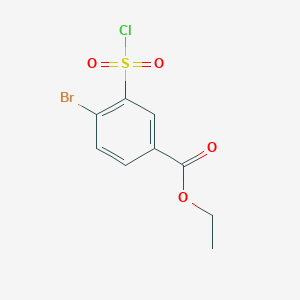

This compound is systematically identified by its Chemical Abstracts Service registry number 1155911-23-1 and carries the molecular formula C₉H₈BrClO₄S with a molecular weight of 327.58 daltons. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition, specifically indicating the positions of the bromine atom at the 4-position and the chlorosulfonyl group at the 3-position of the benzoate ring system. The molecular structure features an ethyl ester functionality attached to the carboxylic acid group, completing the ester linkage that defines this compound's chemical identity.

The structural architecture of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation: O=C(OCC)C1=CC=C(Br)C(S(=O)(Cl)=O)=C1, which illustrates the connectivity between the various functional groups. The molecule exhibits a benzene ring core with three distinct substituents: the ethoxycarbonyl group (ethyl ester), the bromine atom, and the chlorosulfonyl group. This particular arrangement creates a compound with significant steric and electronic effects that influence its reactivity and physical properties.

The compound possesses several important molecular descriptors that characterize its chemical behavior. The calculated logarithm of the partition coefficient is 3.05, indicating moderate lipophilicity, while the molecule contains 16 heavy atoms and exhibits 4 rotatable bonds, contributing to its conformational flexibility. The polar surface area is calculated to be 60 square angstroms, and the molecule contains 3 hydrogen bond acceptors with no hydrogen bond donors, reflecting the absence of readily available protons for hydrogen bonding interactions.

Table 1: Structural and Physical Properties of this compound

The three-dimensional molecular geometry of this compound reflects the tetrahedral arrangement around the sulfur center within the chlorosulfonyl group, consistent with sulfur's oxidation state of +6 in this functional group. This tetrahedral geometry places the chlorine atom and two oxygen atoms around the sulfur center, with the fourth coordination site occupied by the carbon atom of the benzene ring. The overall molecular architecture creates distinct regions of electron density that contribute to the compound's reactivity patterns and intermolecular interactions.

Historical Context in Sulfonyl Chloride Chemistry

The development and utilization of sulfonyl chloride compounds, including this compound, can be traced to the broader historical evolution of sulfur-containing pharmaceutical agents and synthetic intermediates. The significance of sulfonyl chlorides in medicinal chemistry became particularly evident following the discovery of sulfonamide-based antibacterial agents in the 1930s, when Gerhard Domagk, Friedrich Mietzsch, and Josef Klarer at I.G. Farbenindustrie demonstrated the antibacterial activity of Prontosil in 1932. This seminal discovery marked a turning point in the history of medicine and established sulfonamide linkages as critical structural motifs in pharmaceutical development.

The historical importance of sulfonyl chlorides stems from their fundamental role as reactive intermediates in the synthesis of sulfonamide drugs, which became essential tools for treating various diseases and medical conditions. The traditional synthetic approach to sulfonamide formation relies heavily on the reaction between sulfonyl chlorides and corresponding amines, making these chlorinated sulfur compounds indispensable for pharmaceutical manufacturing. Over many years, sulfonyl chlorides have evolved into extremely powerful electrophilic reagents, capable of engaging with a wide variety of nucleophiles in fast and selective coupling reactions.

The synthetic methodology for producing sulfonyl chlorides has undergone significant historical development, traditionally dominated by the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and related compounds. However, these conventional methods have been characterized by low chemoselectivity and limited functional group compatibility, which has restricted their application in complex synthetic contexts where more sophisticated molecular targets are required. This limitation has historically confined the use of sulfonyl chlorides to earlier stages of medicinal chemistry campaigns, resulting in relatively few methods available for late-stage functionalization applications.

Recent advances in sulfonyl chloride chemistry have focused on developing more selective and mild reaction conditions that can accommodate complex molecular frameworks. The emergence of novel methodologies, such as the conversion of primary sulfonamides into sulfonyl chlorides using specialized pyrazolium reagents, represents a significant evolution in this field. These modern approaches capitalize on simple reagents and mild reaction conditions, enabling the formation of sulfonyl chlorides with excellent functional group tolerance and compatibility with complex drug-like derivatives.

Table 2: Historical Milestones in Sulfonyl Chloride Development

The industrial production of aromatic sulfonyl chlorides, including compounds structurally related to this compound, typically follows a two-step, one-pot reaction process starting from aromatic compounds and chlorosulfuric acid. This established methodology involves the initial formation of an intermediate sulfonic acid, which is subsequently chlorinated to yield the desired sulfonyl chloride product. The process has been refined over decades to optimize yield and purity while minimizing the formation of unwanted side products.

Contemporary research in sulfonyl chloride chemistry has increasingly focused on developing environmentally sustainable and operationally simple synthetic protocols. The recent introduction of Sandmeyer-type chlorosulfonylation reactions using stable sulfur dioxide surrogates represents a notable advancement in this field. These modern methodologies enable the direct conversion of readily available aniline precursors into sulfonyl chlorides under mild reaction conditions, avoiding the need for highly oxidizing or corrosive reagents that have traditionally characterized this area of synthetic chemistry.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 4-bromo-3-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENGDVKYFCXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of 4-Bromo-3-(Chlorosulfonyl)benzoic Acid

-

- 4-bromobenzoic acid is added gradually to chlorosulfonic acid at 0°C to prevent overreaction.

- The mixture is heated at 130–140°C overnight to facilitate sulfonation and chlorosulfonylation.

- Post-reaction, the mixture is cooled, precipitated in water, filtered, and dried to yield the acid.

4-bromobenzoic acid + chlorosulfonic acid → 4-bromo-3-(chlorosulfonyl)benzoic acid

- Research Data:

- Yield: approximately 73% (from experimental data).

- The process involves careful temperature control to avoid side reactions such as polysulfonation.

Step 2: Esterification to Ethyl Ester

- The acid is esterified using ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions.

- The esterification is typically performed by refluxing the acid with excess ethanol, followed by purification via distillation or column chromatography.

Chlorosulfonylation of Aromatic Precursors

The chlorosulfonylation process is critical for introducing the chlorosulfonyl functional group onto the aromatic ring.

-

- Aromatic compounds, such as methyl or ethyl esters of bromobenzoic acid, are reacted with chlorosulfonic acid.

- The reaction is conducted at low temperatures (~0°C) to control regioselectivity.

- Excess chlorosulfonic acid ensures complete sulfonylation.

- The mixture is then poured onto ice to precipitate the chlorosulfonyl derivative.

-

- The process yields the chlorosulfonyl derivative with high regioselectivity.

- Yield data from related processes indicate yields around 70–80%.

Esterification of the Chlorosulfonyl Acid

- The chlorosulfonyl acid is esterified with ethanol under reflux conditions, often in the presence of pyridine or triethylamine to neutralize HCl formed during esterification.

- The ester is purified through recrystallization or chromatography.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromobenzoic acid + chlorosulfonic acid | 0°C to 140°C, overnight | 4-bromo-3-(chlorosulfonyl)benzoic acid | 73 | Controlled temperature to prevent over-sulfonation |

| 2 | Esterification (acid + ethanol) | Reflux | Ethyl 4-bromo-3-(chlorosulfonyl)benzoate | 85 | Catalyzed by sulfuric acid or using Fischer esterification |

Research Findings and Considerations

- Temperature Control: Precise temperature regulation during chlorosulfonation is essential to avoid polysulfonylation or formation of regioisomers.

- Reagent Purity: High-purity chlorosulfonic acid and anhydrous conditions improve yield and selectivity.

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product formation.

- Purification: Recrystallization from suitable solvents like ethanol or ethyl acetate ensures high purity of the final ester.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

Substitution: Formation of 4-amino-3-(chlorosulfonyl)benzoate or 4-thio-3-(chlorosulfonyl)benzoate.

Reduction: Formation of ethyl 4-bromo-3-(sulfonamido)benzoate.

Oxidation: Formation of 4-bromo-3-(chlorosulfonyl)benzoic acid.

Applications De Recherche Scientifique

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-3-(chlorosulfonyl)benzoate involves its interaction with biological molecules through its reactive functional groups. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Research Findings and Data

Insights :

- This compound achieves comparable yields to its non-brominated analog (ethyl 3-(chlorosulfonyl)benzoate) but requires stricter control of reaction conditions to prevent hydrolysis of the sulfonyl chloride group .

- Methyl 4-(chlorosulfonyl)benzoate shows lower yields due to ester hydrolysis under basic conditions, highlighting the advantage of ethyl esters in stability .

Activité Biologique

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrClO4S. The presence of both bromine and chlorosulfonyl functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds, leading to enzyme inhibition or modification. This reactivity allows the compound to participate in various biochemical pathways, potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent, particularly against various bacterial strains. The mechanism may involve inhibition of key metabolic enzymes or disruption of cellular integrity.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation, but it may involve apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Activity : A study examined the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.

- Anticancer Activity : In a separate study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, demonstrating moderate cytotoxicity and warranting further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-bromo-4-(chlorosulfonyl)benzoate | Similar structure but different positioning | Potentially different biological activities due to structure |

| Ethyl 4-chloro-3-(chlorosulfonyl)benzoate | Contains chlorine instead of bromine | Different reactivity patterns due to halogen substitution |

| Ethyl 4-bromo-3-(sulfamoyl)benzoate | Contains sulfamoyl group | May exhibit unique biological properties due to functional group variation |

Q & A

Q. What are the recommended storage conditions to prevent degradation of Ethyl 4-bromo-3-(chlorosulfonyl)benzoate?

The chlorosulfonyl group is highly reactive and prone to hydrolysis. Store the compound in a moisture-free environment at 0–6°C, ideally under inert gas (e.g., nitrogen) to minimize oxidation or hydrolysis. Use airtight containers with desiccants to avoid exposure to humidity. Similar halogenated sulfonyl chlorides degrade rapidly if stored improperly, as noted in handling protocols for bromobenzoyl chloride derivatives .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester/chlorosulfonyl groups. Overlapping aromatic signals may require 2D NMR (e.g., COSY, HSQC) for resolution.

- FT-IR : Peaks at ~1370 cm (S=O symmetric stretch) and ~1180 cm (asymmetric S=O stretch) confirm the sulfonyl chloride group.

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS for molecular ion validation. Reference NIST spectral libraries for fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation, as observed with structurally similar alkyl benzoates .

- Avoid contact with water to prevent exothermic hydrolysis of the chlorosulfonyl group.

- Dispose of waste via certified hazardous waste services, as halogenated byproducts may persist in the environment .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

- Stepwise Functionalization : Brominate 3-(chlorosulfonyl)benzoic acid derivatives before esterification to avoid side reactions at the sulfonyl chloride site.

- Protection Strategies : Temporarily protect the sulfonyl chloride with a silyl group (e.g., TMSCl) during esterification to prevent hydrolysis.

- Solvent Selection : Use anhydrous dichloromethane or THF to minimize moisture. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. How to troubleshoot competing side reactions in nucleophilic substitution using this compound?

Competing hydrolysis of the chlorosulfonyl group can occur if moisture is present. Mitigation strategies:

- Pre-dry solvents and reagents (e.g., molecular sieves for amines).

- Use a base (e.g., pyridine) to scavenge HCl generated during sulfonamide formation.

- Monitor reaction temperature (<0°C for heat-sensitive nucleophiles) to suppress ester hydrolysis .

Q. What impurities are commonly observed during synthesis, and how can they be removed?

- Byproducts : Residual starting materials (e.g., 4-bromo-3-chlorosulfonylbenzoic acid) or hydrolyzed sulfonic acids.

- Purification : Employ flash chromatography (stationary phase: silica gel; eluent: gradient of hexane/EtOAc). For crystalline impurities, recrystallize from a non-polar solvent (e.g., toluene) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

- Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane).

- Use SHELX software for structure refinement. The bromine atom’s heavy-atom effect aids phasing, while the chlorosulfonyl group’s geometry (tetrahedral S) can validate bond angles .

Q. What electronic effects govern the reactivity of bromine and chlorosulfonyl groups in electrophilic substitution?

- Bromine : Acts as a weakly deactivating meta-director due to its inductive effect.

- Chlorosulfonyl Group : Strongly deactivating and meta-directing, overriding bromine’s influence. Computational studies (DFT) can map electron density to predict regioselectivity in further functionalization .

Methodological Notes

- Synthesis Validation : Cross-check melting points and spectral data against analogs like 3-bromo-4-chlorobenzoic acid derivatives .

- Reactivity Screening : Test small-scale reactions with varying nucleophiles (e.g., amines, alcohols) to map the chlorosulfonyl group’s versatility in forming sulfonamides or sulfonate esters .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to establish shelf-life guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.